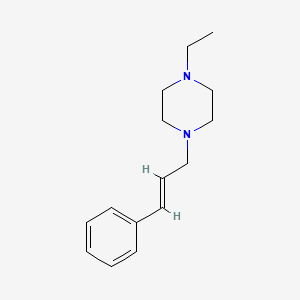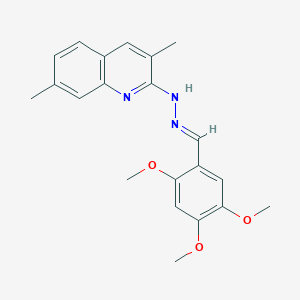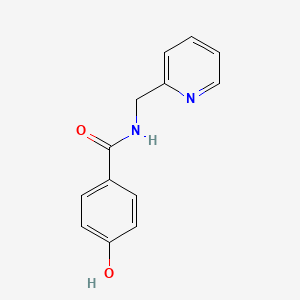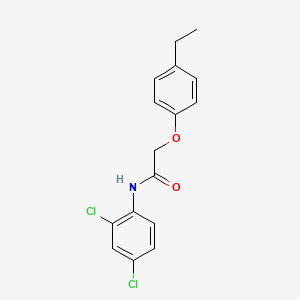
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTA belongs to the family of diarylheptanoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
TTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TTA has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. TTA has also been shown to possess potent antioxidant activity, which can help prevent oxidative stress-induced damage to cells and tissues. Additionally, TTA has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Mechanism of Action
The mechanism of action of TTA is not fully understood. However, it has been proposed that TTA exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. TTA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. The anticancer activity of TTA has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. TTA has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues, indicating its potent antioxidant activity. TTA has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, TTA has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
TTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. TTA has also been reported to have low toxicity, indicating its potential as a safe therapeutic agent. However, TTA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, TTA has been reported to have poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for TTA research. One potential area of research is the development of TTA-based therapeutics for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential area of research is the development of TTA-based antioxidants for the prevention of oxidative stress-induced damage to cells and tissues. Additionally, further studies are needed to elucidate the mechanism of action of TTA and to identify its molecular targets.
Synthesis Methods
TTA can be synthesized via a multistep process involving the condensation of 2,4,6-trimethylacetophenone with cyclohexanone in the presence of a base followed by oxidation with potassium permanganate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield TTA. The purity of TTA can be enhanced through recrystallization from a suitable solvent.
properties
IUPAC Name |
5-(2,4,6-trimethyl-3-propanoylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-16(21)18-11(3)6-10(2)17(12(18)4)13-7-14(19)9-15(20)8-13/h6,13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHAYDIZBAKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1C)C2CC(=O)CC(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)




![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

